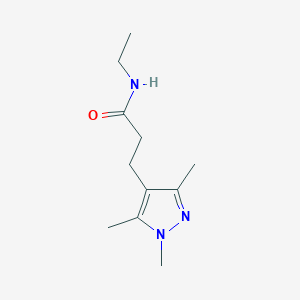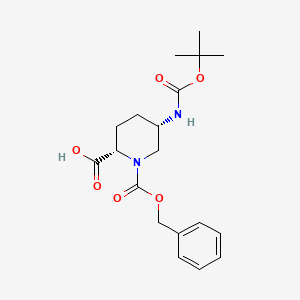![molecular formula C12H13NO B14908454 [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 4-methylphenyl group and a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methylphenyl-substituted pyrrole precursor with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired reaction conditions and yield optimization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. The use of catalysts and solvents that are both effective and environmentally friendly is a key consideration in industrial synthesis.
化学反応の分析
Types of Reactions
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
科学的研究の応用
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrazoles: Similar heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.
Imidazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Indoles: Compounds with a fused ring structure consisting of a benzene ring fused to a pyrrole ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a methanol group and a 4-methylphenyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
[1-(4-methylphenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-8,14H,9H2,1H3 |
InChIキー |
DLEOMXXGHJMRLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


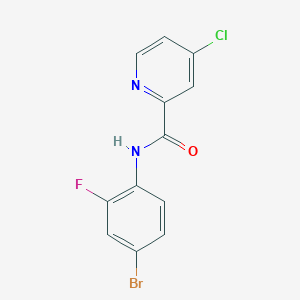
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)

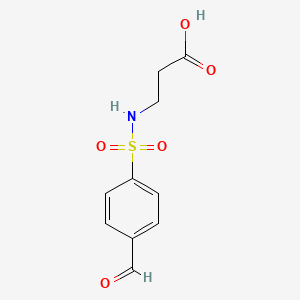
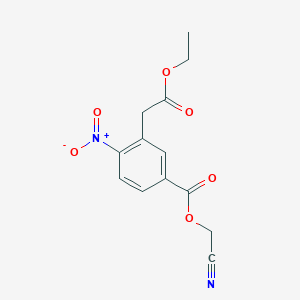
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
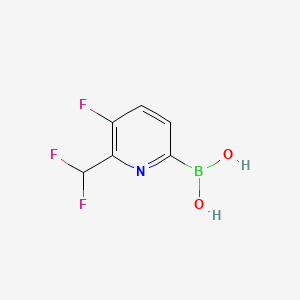
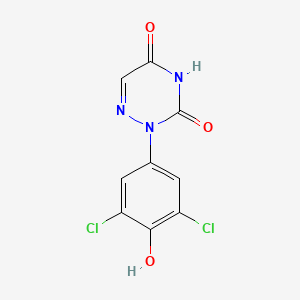

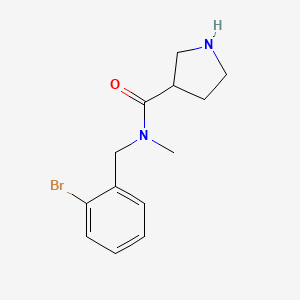
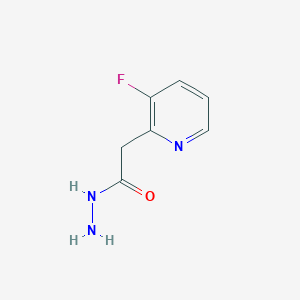
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
